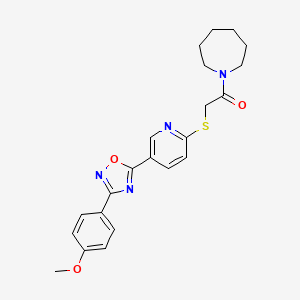![molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8](/img/structure/B2359254.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-ring system inclusive of pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves several key steps:
Formation of Pyrazolo[3,4-d]pyrimidine: : This step involves the reaction of 4-amino-1H-pyrazole with suitable reagents to construct the pyrazolo[3,4-d]pyrimidine framework.
Thioether Formation: : Incorporation of the methylthio group, often through a nucleophilic substitution reaction involving methylthiol or its derivatives.
Substitution with Piperidine: : Introduction of the piperidin-1-yl group through an appropriate substitution reaction.
Ethyl Linker Attachment: : Linking the ethyl group via standard alkylation protocols.
Carboxamide Formation on Thiophene: : Finally, the incorporation of the thiophene-2-carboxamide moiety is achieved through acylation or amidation reactions.
Industrial Production Methods
For industrial production, these reactions are typically optimized for scale-up. Key considerations include reaction yields, the availability of starting materials, and cost-effective purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and maintain stringent quality controls.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.
Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.
Reduced Intermediates: : Various hydride-reduced analogs.
Substitution Products: : Diversely substituted piperidine and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits significant potential across multiple research fields:
Chemistry: : Used as a synthetic intermediate for developing novel materials and molecular architectures.
Biology: : Studied for its interactions with biological macromolecules and potential therapeutic uses.
Medicine: : Investigated for its pharmacological properties, particularly its roles in modulating enzyme activity or receptor binding.
Wirkmechanismus
The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.
Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.
Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with:
Analogous Pyrazolopyrimidines: : Similar in core structure but vary in substituent groups.
Piperidinyl Compounds: : Variations in the piperidine substitution affect their chemical and biological properties.
Thiophene Derivatives: : Different functionalities on the thiophene ring yield distinct reactivity profiles.
List of Similar Compounds
N-(2-(6-((4-Methylpiperidin-1-yl)methyl)-4-(thiophen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carboxamide
N-(2-(6-(Methylthio)-4-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(6-(Methylthio)-4-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
That’s the rundown on this compound. Heavy stuff, but fascinating, right?
Eigenschaften
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCRJCGBGCMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)



![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)



![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)
![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)
